The compound is synthesized through various methods involving cyclobutane derivatives, ammonia, and cyanide sources. It is primarily used in research settings for its potential applications in chemistry, biology, and pharmaceuticals .
The synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride typically involves the following methods:
3-Aminocyclobutane-1-carbonitrile hydrochloride has a unique molecular structure characterized by:
InChI=1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H
LZZBWDSIAXVWHX-UHFFFAOYSA-N
3-Aminocyclobutane-1-carbonitrile hydrochloride can participate in various chemical reactions:
These reactions typically require specific conditions regarding temperature, solvent choice, and concentrations to achieve optimal yields .
The mechanism of action for 3-Aminocyclobutane-1-carbonitrile hydrochloride involves:
The specific pathways depend on the context of use, particularly in pharmacological applications where it may interact with biological targets .
3-Aminocyclobutane-1-carbonitrile hydrochloride exhibits several notable physical and chemical properties:
The compound is associated with various hazard statements indicating potential toxicity (H302, H312) and irritant properties (H315, H319) .
3-Aminocyclobutane-1-carbonitrile hydrochloride has diverse applications across several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2